1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride
Overview
Description
Histamine H3 receptor antagonist 1 is a type of antihistaminic drug that blocks the action of histamine at H3 receptors. Unlike H1 and H2 receptors, which have primarily peripheral actions, H3 receptors are primarily found in the brain and act as inhibitory autoreceptors located on histaminergic nerve terminals. These receptors modulate the release of histamine and other neurotransmitters such as glutamate and acetylcholine. Consequently, H3 receptor antagonists have stimulant and nootropic effects and are being researched as potential drugs for the treatment of neurodegenerative conditions such as Alzheimer’s disease .
Mechanism of Action
Target of Action
It is known to be used in various chemical reactions, suggesting that its targets could be a wide range of chemical compounds .
Mode of Action
It is known to be used as a reagent in various chemical reactions, including the synthesis of epoxy resins and as a co-catalyst in the synthesis of ethyl acetate from CO/H .
Biochemical Pathways
The compound is involved in various chemical reactions, indicating that it may affect multiple biochemical pathways .
Result of Action
It is known to be used in various chemical reactions, suggesting that it may have a wide range of effects .
Action Environment
The compound is known to be moderately soluble in water and slightly soluble in chloroform and methanol . This suggests that its action, efficacy, and stability may be influenced by the solvent environment . It is stored in a dark place under an inert atmosphere at room temperature, indicating that light, oxygen, and temperature may also affect its stability .
Preparation Methods
The synthesis of H3 receptor antagonists involves several steps, including the formation of a central core structure, a linker, and a tertiary basic amine. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis of pitolisant, a well-known H3 receptor antagonist, involves the use of a propyloxy chain as a linker and a tertiary amine to interact with the conserved aspartate in helix 3 of the receptor .
Industrial production methods for H3 receptor antagonists may involve large-scale chemical synthesis using batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness while ensuring compliance with regulatory standards.
Chemical Reactions Analysis
H3 receptor antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a tertiary amine may result in the formation of an N-oxide, while reduction of a ketone may yield a secondary alcohol.
Scientific Research Applications
H3 receptor antagonists have a wide range of scientific research applications, including:
Chemistry: These compounds are used as tools to study the histaminergic system and its role in various physiological processes.
Biology: H3 receptor antagonists are used to investigate the regulation of neurotransmitter release and the effects of histamine on cognitive functions.
Medicine: These compounds are being researched as potential treatments for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and autism spectrum disorder.
Industry: H3 receptor antagonists are used in the development of new drugs and therapeutic agents targeting the central nervous system.
Comparison with Similar Compounds
H3 receptor antagonists can be compared with other similar compounds, such as H1 and H2 receptor antagonists. While H1 and H2 receptor antagonists primarily have peripheral actions and can cause sedation if they block receptors in the brain, H3 receptor antagonists are primarily found in the brain and have stimulant and nootropic effects. Some similar compounds include:
- Clobenpropit
- ABT-239
- Ciproxifan
- Conessine
- A-349,821
- Betahistine
- Pitolisant
H3 receptor antagonists are unique in their ability to modulate the release of multiple neurotransmitters and their potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCYPYRKNAAMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30ClNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent) | |
Record name | Bis(triphenylphosphoranylidene)ammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90201600 | |
Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20350 | |
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CAS No. |
21050-13-5, 53433-12-8 | |
Record name | Bis(triphenylphosphine)iminium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21050-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(triphenylphosphoranylidene)ammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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